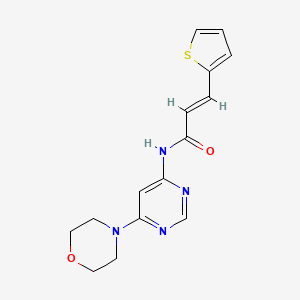

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

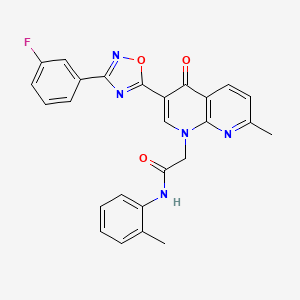

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide, also known as TPN-22, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-22 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, and has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and obesity.

Applications De Recherche Scientifique

Metabolic Regulation and Obesity Treatment

Discovery of DS68702229 as a Potent NAMPT Activator : Research into nicotinamide phosphoribosyltransferase (NAMPT) activators has identified compounds such as DS68702229, which show promise in treating obesity and related metabolic disorders. DS68702229, a potent NAMPT activator, has been found to increase cellular NAD+ levels and exhibit an excellent pharmacokinetic profile. Its oral administration in obese mice resulted in decreased body weight, highlighting its potential as an anti-obesity drug candidate (Akiu et al., 2021).

Fungicidal Activity

N-(thiophen-2-yl) Nicotinamide Derivatives as Fungicides : A series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and tested for their fungicidal activity against cucumber downy mildew. Compounds from this series exhibited superior efficacy compared to commercial fungicides, presenting them as significant lead compounds for further development as fungicides (Wu et al., 2022).

Corrosion Inhibition

Corrosion Inhibition Effect of Nicotinamide Derivatives : The corrosion inhibition properties of nicotinamide derivatives on mild steel in hydrochloric acid solution have been studied, demonstrating their potential as corrosion inhibitors. These compounds show a mixed type of inhibition behavior and are found to obey the Langmuir isotherm model (Chakravarthy et al., 2014).

Antifungal Agents

2‐Aminonicotinamide Derivatives as Antifungal Agents : Novel 2‐aminonicotinamide derivatives have been designed and evaluated for their in vitro antifungal activity, particularly against Candida albicans. These compounds displayed potent antifungal activity, suggesting their utility in developing new antifungal agents (Ni et al., 2017).

Anticancer Agents

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) : The discovery and development of bisubstrate inhibitors of NNMT, such as MS2734, have shown promising in vitro and in vivo antitumor activities. These inhibitors represent a novel approach to targeting NNMT, an enzyme implicated in various diseases, including cancer (Babault et al., 2018).

Propriétés

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(13-2-1-5-16-8-13)17-14-3-6-18(10-14)9-12-4-7-20-11-12/h1-2,4-5,7-8,11,14H,3,6,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFPEJGKHBPCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CN=CC=C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylmorpholino)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2805175.png)

![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)

![2-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)

![2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)

![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)